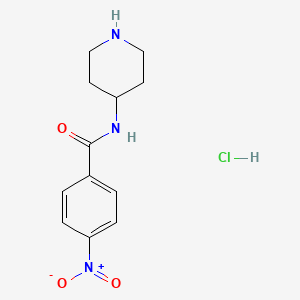

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride

Description

Properties

IUPAC Name |

4-nitro-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3.ClH/c16-12(14-10-5-7-13-8-6-10)9-1-3-11(4-2-9)15(17)18;/h1-4,10,13H,5-8H2,(H,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOJNYKWKGFYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride typically involves the following steps:

Nitration of Benzamide: The benzamide core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Formation of Piperidine Derivative: The nitrated benzamide is then reacted with piperidine under basic conditions to form the desired piperidine derivative.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and piperidine substitution, ensuring high yield and purity. The hydrochloride salt formation is typically carried out in a controlled environment to prevent contamination and ensure consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products:

Reduction: 4-Amino-N-(piperidine-4-yl)benzamide.

Substitution: Various substituted piperidine derivatives.

Hydrolysis: 4-Nitrobenzoic acid and piperidine.

Scientific Research Applications

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.

Biological Studies: The compound is employed in studies investigating the role of nitro and piperidine groups in biological systems.

Pharmacological Research: It serves as a reference compound in the study of drug-receptor interactions and the development of new pharmacological agents.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring enhances the compound’s ability to bind to receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Piperidine-4-yl Substitutions

2-Methoxy-N-(piperidine-4-yl)benzamide Hydrochloride

- Structure : Methoxy group at the ortho position of the benzamide.

- Properties: White solid; molecular formula C₁₃H₁₈N₂O₂·HCl. Stability data indicate it is stable under normal conditions but decomposes upon exposure to strong oxidants, releasing harmful gases (e.g., HCl, NOₓ) .

- Applications: Limited pharmacological data, but safety protocols emphasize handling precautions due to unknown acute toxicity .

4-(tert-Butyl)-N-(piperidin-4-yl)benzamide Hydrochloride

- Structure : tert-Butyl group at the para position of the benzamide.

N-(1-(2,6-Difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide

- Structure: Difluorobenzyl and phenoxy substituents.

- Activity: Demonstrates potent antitumor activity against HepG2 hepatocarcinoma cells (IC₅₀ < 1 µM), suggesting that aromatic substituents enhance anticancer efficacy .

Nitro-Substituted Benzamide Analogues

4-Nitro-N-(2,6-dimethylphenyl)benzamide

- Structure : Nitro group at para position with dimethylphenyl substitution.

- Activity : Twice as potent as phenytoin in the maximal electroshock (MES) seizure model, indicating the nitro group enhances anticonvulsant activity .

(±)-N-[5-(Diethylamino)-1-(4-methoxyphenyl)pentyl]-4-nitrobenzamide Hydrochloride

- Structure : Complex aliphatic side chain with nitrobenzamide.

- Activity : Comparable to nibentan in antifibrillatory activity, with prolonged duration, highlighting the role of nitro groups in cardiovascular applications .

Physicochemical and Pharmacological Comparison

Structure-Activity Relationships (SAR)

Biological Activity

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. Its structure features a nitro group at the para position of the benzamide, linked to a piperidine ring, enhancing its solubility and biological efficacy.

- Molecular Formula : CHClNO

- Molecular Weight : 285.73 g/mol

- Solubility : Enhanced due to hydrochloride salt form, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Research indicates that it may activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a crucial role in cellular responses to hypoxic conditions, often associated with tumor progression.

Antitumor Activity

Significant studies have highlighted the compound's antitumor properties:

-

In Vitro Studies :

- The compound demonstrated potent inhibitory effects on HepG2 liver cancer cells, with IC values ranging from 0.12 to 0.13 μM, indicating strong anticancer activity.

- A related study synthesized various N-(piperidine-4-yl)benzamide derivatives, identifying compound 47 (closely related to 4-nitro derivative) as having an IC value of 0.25 μM against HepG2 cells .

-

Mechanistic Insights :

- Western blot analyses revealed that treatment with this compound resulted in the inhibition of cyclin B1 and phosphorylated Rb (p-Rb), while enhancing the expression of tumor suppressor proteins such as p21 and p53. This suggests a mechanism involving cell cycle arrest via a p53/p21-dependent pathway .

Comparative Biological Activity

To better understand the unique properties of this compound, a comparative analysis with similar compounds is helpful:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| N-(piperidin-4-yl)benzamide | Piperidine linked to benzamide | Anticancer activity |

| 4-Amino-N-(piperidine-4-yl)benzamide | Amino group instead of nitro | Potential neuroactive properties |

| 2-Methyl-N-(piperidine-4-yl)benzamide | Methyl substitution on benzamide | Varies in receptor affinity |

The nitro substitution in this compound enhances its anticancer activity compared to its analogs, influencing both pharmacodynamics and pharmacokinetics favorably.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

- Antioxidant and Metal Chelating Properties : Beyond its antitumor effects, the compound has been noted for its antioxidant capabilities and ability to chelate metals, which can contribute to its overall therapeutic profile.

- Cell Cycle Arrest : The induction of cell cycle arrest through modulation of key proteins involved in cell proliferation has been documented, further supporting its potential as an anti-cancer agent .

- Research Applications : The compound is being investigated not only for its direct anticancer effects but also for broader applications in drug development targeting various receptor systems and pathways involved in disease processes .

Q & A

Q. What experimental approaches validate computational predictions of metabolic pathways?

- Integrated Workflow : Use hepatic microsomes or hepatocyte incubations to identify Phase I/II metabolites (LC-HRMS). Compare results with in silico predictions from software like MetaSite or ADMET Predictor™. For ambiguous pathways, synthesize proposed metabolites (e.g., nitro-reduced or piperidine-hydroxylated derivatives) and confirm via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.